(5-Methyl-2H-tetrazol-2-yl)methanol

Tautomerism Gas-Phase Chemistry Computational Chemistry

For procurement specialists and medicinal chemists: (5-Methyl-2H-tetrazol-2-yl)methanol (CAS 86979-32-0) is a defined 2H-tautomeric building block. Its 79–84% gas-phase equilibrium population supports vapor-phase reactions and simplifies MS monitoring. The 2H-regiochemistry is critical for PET imaging agents and bioisosteric replacements where enhanced lipophilicity and metabolic stability are required. Do not substitute with generic tetrazoles or 1H-analogs, as tautomeric and polarity differences can compromise SAR and synthetic reproducibility.

Molecular Formula C3H6N4O
Molecular Weight 114.11 g/mol
CAS No. 86979-32-0
Cat. No. B14399166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2H-tetrazol-2-yl)methanol
CAS86979-32-0
Molecular FormulaC3H6N4O
Molecular Weight114.11 g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)CO
InChIInChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3
InChIKeyVLJMTJLJIMIDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Guide: (5-Methyl-2H-tetrazol-2-yl)methanol (CAS 86979-32-0) as a Tetrazole Bioisostere Building Block


(5-Methyl-2H-tetrazol-2-yl)methanol (CAS 86979-32-0) is a synthetic, nitrogen-rich heterocyclic compound belonging to the 2,5-disubstituted tetrazole class, characterized by a 5-methyl-2H-tetrazole core bearing a primary alcohol functional group at the 2-position. As a tetrazole derivative, it functions primarily as a metabolically stable bioisostere of carboxylic acid moieties in drug design, offering enhanced lipophilicity and comparable acidity [1]. The compound serves as a versatile intermediate in medicinal chemistry for the construction of angiotensin II receptor antagonists, PET imaging agents, and other pharmacologically active scaffolds, where precise substitution patterns dictate target engagement and ADME properties [2]. For procurement specialists and medicinal chemists, this compound represents a defined 2H-tautomeric building block with specific physicochemical properties that distinguish it from its 1H-tetrazole analogs and other carboxylic acid isosteres.

Why Generic Substitution of (5-Methyl-2H-tetrazol-2-yl)methanol is Not Advisable in Scientific Workflows


Tetrazole derivatives exhibit profound isomer-dependent differences in tautomeric equilibrium, polarity, thermal stability, and biological target engagement that preclude simple in-class substitution. Specifically, 2H-tetrazoles (such as the target compound) possess distinct physicochemical signatures compared to their 1H-tetrazole counterparts: neutral 1H-tetrazoles are generally more polar and thermally stable, while 2H-tetrazoles are less polar and predominate in the gas phase [1]. Furthermore, the 2H-tautomeric form of 5-methyltetrazole constitutes approximately 79–84% of the gas-phase equilibrium population at 313 K, whereas the 1H-tautomer comprises only 16–21%, indicating that the 2H-form is thermodynamically favored under specific conditions relevant to certain synthetic and analytical workflows [2]. Substituting a 1H-tetrazole analog for a 2H-tetrazole building block without accounting for these tautomeric and polarity differences may compromise synthetic reproducibility, alter pharmacokinetic profiles, and confound structure-activity relationship (SAR) interpretation. The quantitative evidence presented below substantiates why this specific 2H-tetrazole methanol derivative must be procured as a distinct chemical entity rather than substituted with a generic tetrazole or 1H-analog.

Quantitative Differentiators for (5-Methyl-2H-tetrazol-2-yl)methanol (CAS 86979-32-0) vs. Closest Analogs


2H-Tautomer Predominance in Gas Phase Distinguishes 5-Methyl-2H-tetrazol-2-yl)methanol from 1H-Analogs

In the gas phase, 5-methyltetrazole (the core heterocycle of the target compound) exists predominantly as the 2H-tautomer. Core-level photoelectron spectroscopy (XPS) measurements at 313 K yield a 1H/2H tautomer ratio of approximately 0.16/0.84 (from C 1s spectra) and 0.21/0.79 (from N 1s spectra) [1]. This indicates that the 2H-tautomeric form constitutes 79–84% of the equilibrium population, while the 1H-form comprises only 16–21%. The strong preference for the 2H-tautomer in the gas phase contrasts with condensed-phase behavior, where the more polar 1H-tautomer is typically favored [2].

Tautomerism Gas-Phase Chemistry Computational Chemistry

Reduced Polarity and Thermal Stability of 2H-Tetrazoles vs. 1H-Tetrazoles Impacts Formulation and Storage

Comprehensive heterocyclic chemistry assessments establish that neutral 1H-tetrazoles (1-substituted and 1,5-disubstituted) are generally more polar and thermally stable compared to 2H-tetrazoles (2-substituted and 2,5-disubstituted) [1]. This class-level distinction is attributed to the minimization of vicinal nitrogen lone-pair repulsions in 2H-tetrazoles, which lowers polarity but also reduces thermal stability relative to the 1H-isomers. While direct quantitative stability data for (5-methyl-2H-tetrazol-2-yl)methanol are not reported, the class-level inference is robust and supported by extensive physicochemical characterization of tetrazole isomers [1].

Thermal Stability Polarity Tetrazole Chemistry

Enhanced Lipophilicity of Tetrazole vs. Carboxylic Acid Bioisostere Improves Membrane Permeability

Tetrazoles are classically employed as carboxylic acid bioisosteres due to their comparable acidity (pKa ~4.5–4.9 for 5-substituted-1H-tetrazole vs. ~4.2–4.4 for carboxylic acid) [1] but with enhanced lipophilicity. Systematic structure-property relationship (SPR) studies on phenylpropionic acid derivatives demonstrate that replacing a carboxylic acid with a tetrazole increases lipophilicity, as tetrazole 16 is more lipophilic than carboxylic acid 1 [2]. Although specific logP values for (5-methyl-2H-tetrazol-2-yl)methanol are not experimentally reported, the class-level trend of increased lipophilicity relative to carboxylic acid is well-established, with tetrazole compounds showing marginally higher logP than their carboxylic acid counterparts [3].

Bioisosterism Lipophilicity Drug Design

Validated Utility as a Scaffold for PET Imaging Agent Development (Novartis Patent US 10,450,298 B2)

The 5-methyl-2H-tetrazole core is a key structural element in novel PET imaging agents targeting autotaxin, as exemplified in Novartis patent US 10,450,298 B2 [1]. The patent specifically claims 2-benzyl-5-methyl-2H-tetrazole derivatives of formula (I) for use in positron emission tomography (PET) imaging. While the patent does not explicitly use (5-methyl-2H-tetrazol-2-yl)methanol as an intermediate, it establishes the 5-methyl-2H-tetrazole substructure as a privileged scaffold for radiolabeled diagnostic agents. This contrasts with 1H-tetrazole analogs, which are not claimed in this imaging context, highlighting a distinct application space for the 2H-tetrazole regioisomer.

PET Imaging Radiochemistry Autotaxin

Defined Melting Point Range Enables Purity Assessment and Solid-Phase Handling

Reputable chemical vendor technical datasheets report a melting point of 138–141 °C for (5-methyl-2H-tetrazol-2-yl)methanol . In comparison, the 1H-regioisomer, (5-methyltetrazol-1-yl)methanol (CAS 86979-31-9), has no widely reported experimental melting point in authoritative public databases, indicating potential differences in solid-state behavior or limited commercial availability. The defined melting point of the 2H-isomer provides a practical quality control metric for verifying compound identity and purity upon receipt, as well as informing storage conditions (solid at room temperature up to 138 °C).

Physicochemical Properties Quality Control Solid-Phase Synthesis

Recommended Application Scenarios for (5-Methyl-2H-tetrazol-2-yl)methanol Based on Quantitative Differentiation


Gas-Phase Synthesis and Mass Spectrometry-Based Reaction Monitoring

The predominant 2H-tautomer population (79–84%) of the 5-methyltetrazole core in the gas phase makes (5-methyl-2H-tetrazol-2-yl)methanol particularly well-suited for vapor-phase reactions, such as chemical vapor deposition (CVD) of nitrogen-rich materials or gas-phase derivatization protocols. Additionally, mass spectrometry-based reaction monitoring will detect the 2H-tautomer as the major species, simplifying spectral interpretation and quantification. This application directly leverages the tautomer ratio data from XPS analysis at 313 K .

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Over Carboxylic Acid

In lead optimization programs where a carboxylic acid moiety confers target engagement but impairs membrane permeability, substituting with a tetrazole building block like (5-methyl-2H-tetrazol-2-yl)methanol can increase lipophilicity while maintaining comparable acidity. This class-level advantage of tetrazoles over carboxylic acids is well-established in medicinal chemistry and supports the procurement of this specific building block for constructing bioisosteric analogs with improved ADME profiles.

Development of 2H-Tetrazole-Based PET Imaging Agents

The 5-methyl-2H-tetrazole substructure is validated in patented PET imaging agents targeting autotaxin . For radiochemistry groups developing novel PET tracers, (5-methyl-2H-tetrazol-2-yl)methanol serves as a versatile intermediate for constructing 2-benzyl-5-methyl-2H-tetrazole derivatives. The specific 2H-regiochemistry is essential, as 1H-analogs are not claimed in this diagnostic application space.

Quality-Controlled Procurement and Solid-Phase Handling

The well-defined melting point (138–141 °C) of (5-methyl-2H-tetrazol-2-yl)methanol enables straightforward identity confirmation and purity assessment upon receipt, reducing the need for advanced spectroscopic characterization in routine inventory workflows . This contrasts with the 1H-regioisomer, which lacks published melting point data, potentially complicating quality control. Furthermore, the solid physical state at ambient temperatures simplifies weighing and handling in solid-phase synthesis and automated parallel synthesis platforms.

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